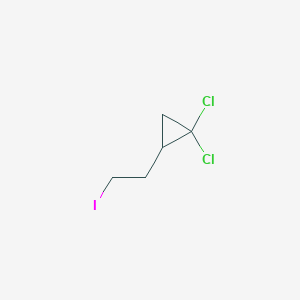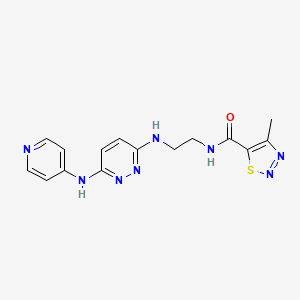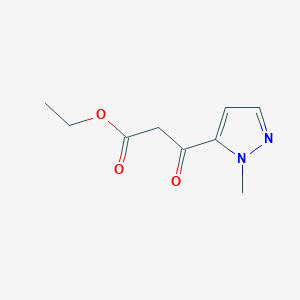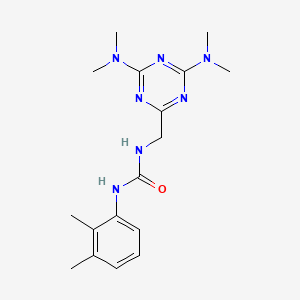
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate, also known as MMBC, is a synthetic compound that belongs to the benzofuran class of chemicals. It is a psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. MMBC is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body.
Wirkmechanismus
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate works by binding to the cannabinoid receptors in the brain and other parts of the body. This activates the receptors and triggers a cascade of biochemical reactions that affect various physiological processes. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily found in the brain and is involved in the regulation of mood, appetite, and pain. It also has some affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to have some neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate in lab experiments is that it is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, one of the limitations of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate. One area of research is the potential use of this compound as a treatment for autoimmune diseases. Another area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and other cannabinoids on the body.
Synthesemethoden
The synthesis of Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with isobutyryl chloride and dimethyl sulfate. The resulting product is then treated with sodium methoxide to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate has been used in scientific research to study the cannabinoid receptors and their effects on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and other physiological processes. This compound has also been used to study the effects of cannabinoids on the immune system and inflammation. It has been found to have anti-inflammatory properties and may have potential as a treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
methyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-13(15(17)19-4)11-7-10(5-6-12(11)21-8)20-9(2)14(16)18-3/h5-7,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPPQCVWAUUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)



![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)





![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)